1-Cyclohexyl-3-methyl-piperazine oxalte
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Overview
Description
1-Cyclohexyl-3-methyl-piperazine oxalate is a chemical compound with the molecular formula C13H24N2O4. It is known for its unique structure, which includes a cyclohexyl group attached to a piperazine ring, further substituted with a methyl group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-methyl-piperazine oxalate can be synthesized through a multi-step process involving the reaction of cyclohexylamine with methyl piperazine. The reaction typically involves the use of oxalic acid to form the oxalate salt. The process can be summarized as follows:
- The reaction mixture is then treated with oxalic acid to form the oxalate salt.
- The product is purified through recrystallization or other suitable purification techniques .
Cyclohexylamine: reacts with in the presence of a suitable solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of 1-Cyclohexyl-3-methyl-piperazine oxalate involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-methyl-piperazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
1-Cyclohexyl-3-methyl-piperazine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the production of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-methyl-piperazine oxalate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclohexyl-3-methyl-piperazine oxalate can be compared with other similar compounds, such as:
- 1-Cyclohexyl-4-methyl-piperazine oxalate
- 1-Cyclohexyl-3-ethyl-piperazine oxalate
- 1-Cyclohexyl-3-methyl-piperidine oxalate
Uniqueness: The unique combination of the cyclohexyl group and the methyl-substituted piperazine ring in 1-Cyclohexyl-3-methyl-piperazine oxalate imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-cyclohexyl-3-methylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.C2H2O4/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;3-1(4)2(5)6/h10-12H,2-9H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHMUFNOZYBUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2CCCCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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